![molecular formula C13H18ClNO2 B2896125 Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2227767-03-3](/img/structure/B2896125.png)
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride
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Description
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride, also known as MBPC, is a chemical compound that has been studied for its potential use in scientific research. MBPC is a chiral molecule, meaning it has a non-superimposable mirror image, and is commonly used in the synthesis of other chiral compounds. In
Scientific Research Applications
Synthesis and Catalysis
Several studies focus on the development of synthetic methodologies and catalysts using derivatives related to Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride. For instance, the improvement and synthesis of cephalosporin derivatives through condensation, N-alkylation, and hydrolysis procedures highlight the compound's role in facilitating antibiotic synthesis with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005). Additionally, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids using sodium carboxylates as substrates underscore the importance of these compounds in organic synthesis, enabling facile Pd-insertions into sp3 β-C−H bonds (R. Giri et al., 2007).
Drug Discovery and Biological Applications
Research on Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives also extends to drug discovery and biological applications. The discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment demonstrates the compound's significance in medicinal chemistry, offering excellent enzyme potency and cellular activity, which has led to clinical trials (T. Penning et al., 2009). Furthermore, the selective activation of group-II metabotropic glutamate receptors using derivatives of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride showcases potential neuroprotective strategies against excitotoxic neuronal death, encouraging the search for potent, selective, and systemically active receptor agonists as neuroprotective drugs (G. Battaglia et al., 1998).
Material Science and Analytical Chemistry
In material science and analytical chemistry, the use of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives for surface analysis and as derivatization agents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection illustrates their utility in precise and sensitive analysis of carboxylic acids and amines (H. Morita, M. Konishi, 2002).
properties
IUPAC Name |
methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLAPDXRSTWJM-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride |
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